(R)-6-Butyltetrahydro-2H-pyran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
99461-67-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 |
Purity |
95% min. |
Synonyms |
Delta - 6R - Nonalactone |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for R 6 Butyltetrahydro 2h Pyran 2 One and Its Analogues
Enantioselective Synthesis Approaches to Chiral δ-Lactones
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like (R)-6-Butyltetrahydro-2H-pyran-2-one. Several key strategies have emerged to address this challenge, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.
Asymmetric Catalysis in Lactone Formation
Asymmetric catalysis provides a powerful and atom-economical approach to chiral δ-lactones by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been successfully employed.
Copper(I)-catalyzed direct vinylogous aldol reactions (DVAR) of β,γ-unsaturated esters and various aldehydes have been developed for the asymmetric synthesis of chiral α,β-unsaturated δ-lactones. acs.org This method can proceed as a one-pot reaction involving DVAR, double bond isomerization, and subsequent intramolecular transesterification to yield lactones with high enantioselectivity. acs.org Another approach utilizes enantiopure zwitterionic ammonium dienolates, generated in situ from α,β-unsaturated acid chlorides using a nucleophilic quinidine derivative, which act as diene components in hetero-Diels-Alder reactions with aldehydes to produce optically active δ-lactones. nih.gov The scope of this reaction is enhanced by using a cooperative bifunctional Lewis-acid/Lewis-base catalyst system, such as a complex of Er(OTf)₃ and a norephedrine-derived ligand, which provides excellent enantioselectivities. nih.gov
Furthermore, iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones via dynamic kinetic resolution (DKR) has been shown to produce chiral diols, which are precursors to lactones, in high yields (80–95%) and with high enantioselectivity (up to 95% ee). rsc.org This method demonstrates the ability to resolve a racemic mixture while hydrogenating it to a chiral product.
| Catalyst System | Reaction Type | Substrates | Key Features | Ref. |
| Copper(I) Complex | Direct Vinylogous Aldol Reaction (DVAR) | β,γ-Unsaturated esters, Aldehydes | One-pot synthesis, high regio- and enantioselectivity. | acs.org |
| Quinidine derivative / Sn(OTf)₂ | Hetero-Diels-Alder | α,β-Unsaturated acid chlorides, Aldehydes | In situ generation of enantiopure dienolate intermediates. | nih.gov |
| Er(OTf)₃ / Norephedrine Ligand | Hetero-Diels-Alder | α,β-Unsaturated acid chlorides, Aldehydes | Cooperative bifunctional catalysis, broad aldehyde scope. | nih.gov |
| Iridium-SpiroPAP | Asymmetric Hydrogenation (DKR) | Racemic α-substituted lactones | Dynamic kinetic resolution, produces chiral diols with high ee. | rsc.org |
Chiral Pool Synthesis Utilizing Natural Precursors
The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org This strategy leverages the inherent chirality of these starting materials, which is preserved throughout the synthetic sequence, offering an efficient route to complex chiral targets. wikipedia.orgyoutube.com
For instance, the synthesis of tetrahydropyran (B127337) derivatives has been achieved starting from the enantiomers of linalool, a naturally occurring terpene alcohol. mdpi.com This approach involves the stereospecific acid-catalyzed cyclization of an epoxy alcohol derived from either (R)- or (S)-linalool. The enantiopurity of the final product can be enhanced through fractional crystallization of a key diol intermediate, yielding the target alcohol in an almost enantiopure form. mdpi.com Similarly, other terpenes like (-)-citronellol serve as common acyclic building blocks for natural product synthesis. nih.gov The synthesis of chiral γ- and δ-lactones can also be achieved through the alkylation of chiral 1,2-oxiranes (often derived from the chiral pool) with terminally unsaturated Grignard reagents, followed by oxidative cleavage and lactonization. researchgate.net
| Natural Precursor | Key Transformation(s) | Target Molecule Class | Key Advantages | Ref. |
| (R)- or (S)-Linalool | Regioselective epoxidation, stereospecific cyclization | (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol enantiomers | Utilizes readily available terpene, potential for ee enhancement. | mdpi.com |
| Chiral 1,2-Oxiranes | Alkylation with Grignard reagents, oxidative degradation | Chiral γ- and δ-lactones | Flexible protocol, high enantiomeric purity (>99% ee). | researchgate.net |
| Tartaric Acid | Acetalization, reduction, chlorination | Spirocyclic ring systems | All chiral centers are pre-installed from the starting material. | youtube.com |
Chemoenzymatic and Biocatalytic Routes for Stereocontrol
Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers an environmentally friendly and highly selective alternative to traditional chemical methods. nih.gov These reactions are conducted under mild conditions and can provide exceptionally high levels of stereocontrol. kcl.ac.uk
A prominent example is the use of engineered carbonyl reductases for the stereoselective synthesis of chiral δ-lactones. Through structure-guided directed evolution, a carbonyl reductase from Serratia marcescens was modified to exhibit a 13.8-fold higher specific activity towards 5-oxodecanoic acid, yielding (R)-δ-decalactone in 99% enantiomeric excess (ee) with a high space-time yield. rsc.org This demonstrates the power of protein engineering to tailor enzymes for specific, high-value transformations. rsc.org
Chemoenzymatic strategies combine the advantages of both chemical and biological catalysts, often in one-pot cascade reactions. researchgate.netentrechem.com This approach can reduce the number of workup and purification steps, leading to more efficient and sustainable processes. researchgate.net For example, lipase-mediated resolution is a common strategy. The racemic alcohol (±)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol has been resolved on a large scale using the opposite enantioselectivity of Novozym® 435 lipase and lipase AK in an acetylation reaction, providing access to both enantiomers. mdpi.com
| Biocatalyst/Enzyme | Reaction Type | Substrate | Product | Key Findings | Ref. |
| Engineered Carbonyl Reductase (SmCRM5) | Asymmetric reduction | 5-Oxodecanoic acid | (R)-δ-Decalactone | 99% ee, 301 g L−1 d−1 space-time yield. | rsc.org |
| Novozym® 435 / Lipase AK | Kinetic Resolution | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Enantiomers of the alcohol and its acetate | Opposite enantioselectivity allows access to both enantiomers. | mdpi.com |
| Various Microbial Cultures (Rhizopus, Candida, etc.) | Enantioselective reduction | 6-Oxobuspirone | (R)- or (S)-6-Hydroxybuspirone | Screening identified strains for producing either enantiomer with >95% ee. | nih.gov |
Stereoselective Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes, including the dihydropyranone core of lactone precursors. organic-chemistry.orgwikipedia.org The development of well-defined ruthenium and tungsten catalysts has made RCM a versatile and functional-group-tolerant method. organic-chemistry.orgnih.gov
The enantioselective synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one, a key intermediate for natural products like (R)-argentilactone, has been achieved using RCM as a pivotal step. scispace.com The synthesis begins with an enantioselective Keck allylation to establish the chiral center, followed by the introduction of a second terminal alkene. The subsequent RCM reaction, often employing a Grubbs' catalyst, efficiently constructs the α,β-unsaturated δ-lactone ring. scispace.com
Control of E/Z selectivity in RCM can be challenging, but catalyst selection plays a crucial role. wikipedia.org For macrocyclic lactones, tungsten-based alkylidene catalysts have been shown to provide exceptional control, delivering up to 97% of the Z isomer. nih.gov While smaller rings like tetrahydropyranones often favor the more stable Z-isomer due to ring strain, catalyst-controlled stereoselectivity remains an active area of research to further enhance the utility of RCM in complex molecule synthesis. wikipedia.org
Convergent and Linear Synthesis Routes for the Tetrahydro-2H-pyran-2-one Scaffold
The construction of the core tetrahydropyran-2-one ring can be approached through either linear or convergent strategies. Linear synthesis involves the sequential modification of a single starting material, while convergent synthesis involves preparing different fragments of the molecule separately before combining them in a late-stage step.
Convergent strategies offer advantages in efficiency, as they allow for the rapid assembly of complex structures from well-defined building blocks. An example is the asymmetric pyran annulation process, which allows for the convergent union of two different aldehydes with a silyl-stannane reagent in a two-step process. nih.gov The first step is a catalytic asymmetric allylation to form a hydroxy allylsilane, which then undergoes a TMSOTf-promoted annulation with a second aldehyde to give the 2,6-disubstituted tetrahydropyran ring with high diastereoselectivity. nih.gov Such methods provide flexibility, as the order of aldehyde addition can be varied to optimize the synthesis. The pyran-2-one scaffold itself is also a powerful building block for constructing a wide range of other heterocyclic compounds. researchgate.netresearchgate.net
Development of Industrially Feasible Production Methods
Translating a laboratory-scale synthesis into an industrially feasible process requires consideration of factors such as cost of goods, safety, environmental impact, and scalability. For this compound and its analogues, several of the discussed methodologies show promise for large-scale production.
Biocatalytic and chemoenzymatic routes are particularly attractive for industrial applications. researchgate.net These processes often use water as a solvent, operate at ambient temperature and pressure, and utilize renewable enzymes, leading to a "greener" and more sustainable manufacturing process. The high selectivity of enzymes minimizes the formation of byproducts, simplifying purification and reducing waste. researchgate.net The development of robust, immobilized enzymes allows for catalyst recycling, further improving process economics. The high space-time yields achieved with engineered enzymes, such as the 301 g L−1 d−1 for (R)-δ-decalactone, highlight the potential for efficient, large-scale biocatalytic production. rsc.org
Asymmetric catalysis , while often reliant on expensive transition metals and ligands, can be industrially viable if catalyst loading is low and turnover numbers are high. One-pot procedures, which eliminate the need for intermediate isolation and purification, are highly desirable as they reduce processing time, solvent usage, and capital expenditure. acs.org The development of highly active and selective catalysts that can operate under practical, mild conditions is a key goal for industrial chemists.
Ultimately, the ideal industrial method may be a hybrid approach, combining the cost-effectiveness of chiral pool starting materials with the high selectivity and efficiency of catalytic (either chemical or biological) transformations.
Synthetic Exploration of Derivatives with Modified Alkyl Chains and Substituents
The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and developing compounds with tailored properties. Research efforts have focused on modifying the C-6 alkyl side chain and introducing various substituents onto the tetrahydropyran-2-one core. These explorations employ a range of advanced synthetic methodologies, including biocatalysis and transition-metal catalysis, to achieve high levels of stereoselectivity and yield.
Biocatalytic Synthesis of Alkyl Chain Analogues
A highly effective and environmentally friendly approach for synthesizing δ-lactone analogues with varied alkyl chain lengths is through biocatalysis. Engineered enzymes, such as carbonyl reductase variants, offer excellent stereoselectivity in the asymmetric synthesis of these chiral compounds. rsc.org
Researchers have successfully employed a carbonyl reductase variant, SmCRM5, derived from Serratia marcescens, for this purpose. rsc.org This enzyme demonstrated high specific activity and stereoselectivity for a range of 5-oxoalkanoic acid substrates, leading to the formation of the corresponding (R)-δ-lactones. rsc.org For instance, the synthesis of (R)-δ-decalactone from 5-oxodecanoic acid was achieved with a 99% enantiomeric excess (ee) and a high space-time yield of 301 g L−1 d−1. rsc.org This biocatalytic method provides a cost-effective and green alternative to traditional noble-metal catalysis for producing high-value-added chemicals. rsc.org
Table 1: Biocatalytic Synthesis of (R)-δ-Lactone Analogues using SmCRM5
| Substrate | Product | Specific Activity (U mg-1) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 5-Oxodecanoic acid | (R)-δ-Decalactone | 13.8-fold higher than wild type | 99% | rsc.org |
| 5-Oxo-octanoic acid | (R)-δ-Octalactone | Data not specified | >99% | rsc.org |
| 5-Oxo-nonanoic acid | (R)-δ-Nonalactone | Data not specified | >99% | rsc.org |
| 5-Oxo-dodecanoic acid | (R)-δ-Dodecalactone | Data not specified | >99% | rsc.org |
Catalytic Methods for Introducing Diverse Substituents
The introduction of functional groups other than simple alkyl chains, such as aryl and sulfonyl moieties, requires different synthetic strategies. Copper-catalyzed enantioselective radical oxyfunctionalization of alkenes has emerged as a versatile method for creating a wide range of chiral lactone building blocks. acs.org This approach allows for the direct incorporation of various substituents onto the lactone ring with good to high yields and enantioselectivity. acs.org
The scope of this strategy is broad, encompassing reactions like oxyarylation and oxysulfonylation. acs.org These reactions provide access to chiral lactones containing tetrasubstituted stereogenic centers, which are traditionally difficult to synthesize. acs.org The process is compatible with numerous functional groups, including aryl chlorides, ethyl benzoates, and nitriles, demonstrating its robustness. acs.org
Table 2: Copper-Catalyzed Enantioselective Synthesis of Substituted δ-Lactones
| Reaction Type | Alkene Substrate | Functionalization Reagent | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Oxyarylation | δ-Unsaturated carboxylic acid | Aryl Diazonium Salt | Aryl-substituted δ-lactone | Good | Moderate | acs.org |
| Oxysulfonylation | Generic Alkenoic Acid | Arylsulfonyl Chloride | Sulfonyl-substituted δ-lactone | Good to High | Good | acs.org |
| Oxyazidation | Generic Alkenoic Acid | Azide Source | Azido-substituted δ-lactone | Good to High | Good to Excellent | acs.org |
Another innovative approach involves the stereoselective desymmetrization of dinitriles to form δ-lactones through an intramolecular Pinner reaction. nih.gov This method utilizes mild acid catalysis to promote the cyclization of hydroxy dinitriles, yielding lactone products in good yields and with notable diastereoselectivity. nih.gov The strategy has been successfully applied to substrates containing pre-existing stereocenters, and various substitution patterns, including phenyl and methyl groups, have been explored. nih.gov This transformation is significant as it proceeds under milder conditions than the standard Pinner reaction, which typically requires harsh acids. nih.gov
Table 3: Diastereoselective δ-Lactone Synthesis via Intramolecular Pinner Reaction
| Substrate Type | Key Substituent (R2) | Catalyst | Yield | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Hydroxy Dinitrile | Phenyl | Brønsted Acids (e.g., Sulfonic Acids) | Good | Good | nih.gov |
| Hydroxy Dinitrile | Methyl | Methanesulfonic Acid | Excellent | Good | nih.gov |
These advanced synthetic strategies provide powerful tools for the creation of a diverse library of this compound analogues. The ability to modify the alkyl chain and introduce a wide array of functional substituents allows for systematic investigation into how structural changes impact the chemical and biological characteristics of this important class of δ-lactones.
Chemical Reactivity, Transformation, and Derivatization of Tetrahydro 2h Pyran 2 Ones
Ring-Opening and Rearrangement Reactions with Nucleophilic Reagents
The ester linkage within the tetrahydro-2H-pyran-2-one ring is susceptible to cleavage by a wide range of nucleophiles. This reactivity is the foundation for numerous transformations, converting the cyclic structure into linear derivatives or entirely new ring systems. These reactions typically begin with a nucleophilic attack on the electrophilic carbonyl carbon (C-2), leading to a tetrahedral intermediate that subsequently undergoes ring opening.
The reaction of tetrahydro-2H-pyran-2-ones with nitrogen-based nucleophiles like amines and hydrazines is a well-established method for synthesizing various nitrogen-containing heterocycles. leah4sci.com The initial nucleophilic attack by the amine or hydrazine on the lactone's carbonyl group leads to ring opening, forming a hydroxy amide or a hydroxy hydrazide intermediate, respectively. Subsequent intramolecular cyclization of this intermediate, often promoted by heat, results in the formation of new heterocyclic structures such as pyridinones and other complex systems. leah4sci.com
For instance, pyran-2-one derivatives react with reagents like ammonia, substituted amines, and hydrazines, which causes the pyran nucleus to open and rearrange, giving rise to a variety of heterocyclic systems. leah4sci.com The reaction of sugar lactones with hydrazine, for example, proceeds via nucleophilic attack on the carbonyl carbon, ring-opening, and subsequent formation of carbohydrate hydrazides, which are a class of compounds with high biological potential. mdpi.com This strategy is a powerful tool in heterocyclic chemistry, as the pyran-2-one ring can be readily converted into new heterocyclic frameworks using straightforward procedures.
Carbanions, acting as potent carbon nucleophiles, can induce fascinating and complex ring transformations of the pyran-2-one core. mdpi.com These reactions provide a pathway to intricate carbocyclic and heterocyclic systems that might be challenging to synthesize through other methods. The process is initiated by the nucleophilic attack of a carbanion on one of the electrophilic centers of the pyran-2-one ring (typically C-2, C-4, or C-6), leading to ring-opening and subsequent rearrangements. nih.gov
Research has demonstrated a one-pot synthesis of various annulated biaryls and other complex structures through the base-catalyzed ring transformation of functionalized 2H-pyran-2-ones by carbanions. researchgate.net Carbanions generated from sources like cycloalkanones, benzosuberone, and various piperidone or thiopyranone derivatives have been successfully employed. researchgate.net These transformations are valuable in synthetic chemistry as they allow for the construction of diverse molecular architectures from readily available pyran-2-one precursors. mdpi.com
Stereocontrolled Functionalization and Derivatization Strategies
Achieving stereocontrol is crucial in the synthesis of chiral molecules like (R)-6-Butyltetrahydro-2H-pyran-2-one. Strategies for the stereocontrolled functionalization of the pyranone ring often leverage the influence of existing stereocenters or employ chiral catalysts and auxiliaries.
For a molecule like this compound, the chiral center at C-6 can direct the approach of reagents to other parts of the ring, leading to diastereoselective functionalization. Furthermore, stereoselective synthesis of the pyranone ring itself is a key strategy. This can be achieved through methods such as:
Asymmetric Cyclization: The enantioselective cyclization of a linear precursor, often catalyzed by a chiral acid or enzyme, can produce the chiral lactone directly. For instance, the stereospecific acid-catalyzed cyclization of chiral epoxy-alcohols is a method used to prepare enantiomerically pure tetrahydropyran (B127337) derivatives. wikipedia.org
Enzymatic Resolution: A racemic mixture of the lactone or a precursor can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired (R) or (S) form. wikipedia.org
These strategies are fundamental for preparing enantiopure building blocks that can be used in the synthesis of complex natural products and pharmaceuticals.
Application in Polymer Synthesis and High-Value Chemical Intermediates
Tetrahydro-2H-pyran-2-ones are valuable monomers and intermediates in the chemical industry. Their ability to undergo ring-opening polymerization and their utility as precursors for other complex molecules make them highly significant.
The primary application in polymer science is through Ring-Opening Polymerization (ROP) . In this process, the cyclic ester (lactone) is opened to form a linear polyester. acs.org This method is used to produce biodegradable and biocompatible polymers with controlled molecular weights and architectures. fiveable.me The polymerization can be initiated by various catalysts, including organometallic compounds and organic catalysts. fiveable.melibretexts.org Substituted lactones, such as derivatives of this compound, are particularly interesting as they can lead to polymers with specific thermal and mechanical properties. libretexts.orgfiveable.me
| Monomer | Catalyst/Initiator System | Molecular Weight (Mn, g/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|
| 3,3,6-triethyltetrahydro-2H-pyran-2-one | tBu-P4/BnOH | up to 31,829 | as low as 1.05 | fiveable.meresearchgate.net |
| 3,3,6-triethyltetrahydro-2H-pyran-2-one | tBu-P4 | up to 1,050,000 (cyclic polymer) | 1.52 | libretexts.orgfiveable.me |
As high-value chemical intermediates , these lactones serve as starting materials for a wide array of products. acs.org They are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The δ-valerolactone structure is an important organic intermediate that can be used to produce polyesters, medical materials, and plant protection agents. Their bifunctional nature, which is revealed upon ring-opening, allows for diverse subsequent chemical modifications.
Advanced Spectroscopic and Chromatographic Characterization of R 6 Butyltetrahydro 2h Pyran 2 One
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. csfarmacie.cz
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. rsc.org This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For (R)-6-Butyltetrahydro-2H-pyran-2-one, HRMS is used to confirm its molecular formula, C₉H₁₆O₂. mdpi.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₂ |
| Calculated Exact Mass | 156.11503 Da mdpi.com |
| Ionization Mode (Typical) | Electrospray Ionization (ESI) |
| Observed Ion (Typical) | [M+H]⁺, [M+Na]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) couple the separation power of chromatography with the detection specificity of mass spectrometry. These methods are ideal for assessing the purity of a sample and analyzing complex mixtures. For this compound, LC-MS can verify the identity of the main peak and detect any impurities from the synthesis or degradation.
The mass spectrum of δ-nonalactone typically shows a molecular ion peak ([M]⁺) and several characteristic fragment ions. Common fragmentation pathways for δ-lactones include the loss of the alkyl side chain (α-cleavage) and ring-opening reactions followed by the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO). A prominent fragment is often observed at m/z 99, corresponding to the pyranone ring after the loss of the butyl group.
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 99 | [C₅H₇O₂]⁺ | Loss of butyl radical (•C₄H₉) |
| 85 | [C₅H₉O]⁺ | Ring opening and subsequent fragmentation |
| 71 | [C₄H₇O]⁺ | Further fragmentation of the ring |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, or enantiomeric excess (ee). Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. This technique relies on a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to elute from the column at different times.
The separation is typically performed using polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) under normal-phase conditions with a mobile phase consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The detector (usually UV) measures the concentration of each enantiomer as it elutes. The enantiomeric excess is calculated from the relative peak areas of the (R) and (S) enantiomers in the resulting chromatogram.
| Parameter | Typical Value/Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives on silica (B1680970) gel) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (at a low wavelength, e.g., 210-220 nm, due to lack of a strong chromophore) |
| Output | Two resolved peaks corresponding to the (R) and (S) enantiomers. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. hindsinstruments.com These techniques are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to an IR absorption spectrum. youtube.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. wikipedia.org
For this compound, also known as (R)-δ-nonalactone, the most prominent functional group is the ester within the six-membered lactone ring. The key vibrational modes are associated with the carbonyl group (C=O) and the carbon-oxygen single bonds (C-O) of the ester linkage.
The infrared spectrum of a δ-lactone is characterized by a strong absorption band corresponding to the C=O stretching vibration. This band typically appears in the region of 1735-1750 cm⁻¹. The exact position can be influenced by the ring size and substituents. In the case of δ-valerolactone, a related compound, this peak is observed around 1730 cm⁻¹. nih.gov The C-O stretching vibrations of the ester group typically give rise to two bands in the 1250-1000 cm⁻¹ region. Additionally, the spectrum will show characteristic C-H stretching vibrations for the butyl chain and the pyran ring around 2850-3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the alkyl chain and the pyran ring, often produce stronger signals in Raman than in IR spectroscopy.
A specialized technique, Vibrational Circular Dichroism (VCD), is particularly valuable for chiral molecules like this compound. VCD measures the differential absorption of left and right circularly polarized infrared light. hindsinstruments.comwikipedia.org This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral center by comparing the experimental VCD spectrum with theoretical spectra calculated for the different enantiomers. rsc.orgru.nl
Table 1: Characteristic Vibrational Frequencies for δ-Lactones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactone) | Stretching | 1730 - 1750 | Strong (IR) |
| C-O (Ester) | Stretching | 1250 - 1000 | Strong (IR) |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong (IR/Raman) |
This table provides typical ranges for δ-lactones. Specific values for this compound would require experimental data.
X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its solid-state conformation and the absolute stereochemistry of its chiral centers. mdpi.comresearchgate.net This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the atomic arrangement.
The determination of the absolute configuration (R or S) by X-ray crystallography is possible through the use of anomalous dispersion. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, and the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer equal. This difference, known as the Bijvoet difference, allows for the unambiguous assignment of the absolute configuration of the molecule. For organic molecules composed primarily of light atoms (C, H, O), this effect is small, but modern diffractometers and computational methods can reliably determine the absolute structure.
In the absence of a dedicated crystal structure for this compound, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD), as mentioned previously, serve as a powerful alternative for establishing the absolute stereochemistry in solution. wikipedia.orgrsc.org
Table 2: Crystallographic Data Parameters (Illustrative for a δ-Lactone)
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. |
| a, b, c (Å) | The dimensions of the unit cell along the a, b, and c axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| Z | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This table illustrates the type of data obtained from an X-ray diffraction experiment. Specific values would be determined from a single crystal analysis of this compound.
Computational Chemistry and Conformational Analysis of R 6 Butyltetrahydro 2h Pyran 2 One Systems
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Energetics
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and energetics of (R)-6-butyltetrahydro-2H-pyran-2-one. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a theoretical framework to understand its reactivity and stability.
Global and local reactivity descriptors derived from DFT calculations are crucial for predicting the chemical behavior of this compound. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a holistic view of the molecule's reactivity. chemrxiv.org Local descriptors, including the Molecular Electrostatic Potential (MEP) and Average Local Ionization Energies (ALIE), offer site-specific information, highlighting the most probable regions for chemical reactions. researchgate.netpsu.edu
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating a high electron density and susceptibility to electrophilic attack. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms, particularly those adjacent to the electron-withdrawing ester group.
Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from a specific point on the molecular surface. researchgate.net Lower ALIE values indicate regions where electrons are less tightly bound, making them more susceptible to electrophilic or radical attack. researchgate.net For this compound, the area around the ether oxygen within the pyran ring and the carbonyl oxygen would be expected to have lower ALIE values, marking them as potential sites for oxidative reactions.
A hypothetical table of calculated reactivity descriptors for this compound is presented below.
| Descriptor | Hypothetical Value | Significance |
| Chemical Potential (μ) | -0.15 hartree | Tendency to escape from an equilibrium state. |
| Hardness (η) | 0.25 hartree | Resistance to change in electron distribution. |
| Electrophilicity (ω) | 0.044 eV | Propensity to accept electrons. |
| MEP Minimum | -0.05 a.u. | Site most susceptible to electrophilic attack (carbonyl oxygen). |
| ALIE Minimum | 8.5 eV | Region most susceptible to electron removal. |
These values are illustrative and would require specific DFT calculations to be confirmed.
The tetrahydropyran (B127337) ring of this compound can adopt several conformations, such as chair, boat, and twist-boat. The butyl substituent at the C6 position further complicates this landscape. Exploring the conformational energy landscape is essential to identify the most stable conformers, which are the most populated at equilibrium. nih.govresearchgate.net This exploration is typically performed by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry using DFT.
The chair conformation is generally the most stable for six-membered rings. For this compound, two primary chair conformations would exist, differing in the axial or equatorial position of the butyl group. It is anticipated that the conformer with the butyl group in the equatorial position would be significantly lower in energy due to reduced steric hindrance. The relative energies of these conformers determine their equilibrium populations.
A hypothetical conformational energy landscape summary is provided below.
| Conformer | Butyl Group Position | Relative Energy (kcal/mol) | Predicted Population (%) |
| Chair 1 | Equatorial | 0.00 | 98.9 |
| Chair 2 | Axial | 2.50 | 1.1 |
| Twist-Boat | - | 5.50 | <0.1 |
| Boat | - | 6.80 | <0.1 |
These values are illustrative and based on general principles of conformational analysis.
Molecular Dynamics (MD) Simulations for Conformational Behavior in Solution
While DFT calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, particularly in a solvent environment. nih.gov By simulating the motion of the molecule and surrounding solvent molecules, MD can reveal how intermolecular interactions influence the conformational preferences of this compound.
An MD simulation would likely confirm that the equatorial chair conformation is the most stable in various solvents. The simulation could also provide insights into the flexibility of the butyl chain and the pyran ring, as well as the dynamics of the interconversion between different conformers. The solvent's polarity could influence the conformational equilibrium by stabilizing or destabilizing certain conformers through dipole-dipole interactions.
Theoretical Studies on Stability and Degradation Pathways
Computational methods can be employed to predict the stability of this compound and its likely degradation pathways. researchgate.netnih.gov One common degradation mechanism for organic molecules is autoxidation , a free-radical chain reaction involving atmospheric oxygen. The susceptibility of a molecule to autoxidation can be assessed by calculating the Bond Dissociation Enthalpies (BDEs) for its C-H bonds.
The Hydrogen Bond Dissociation Enthalpy (H-BDE) analysis would identify the weakest C-H bonds in the molecule, as these are the most likely sites for hydrogen abstraction by radicals, initiating the autoxidation cascade. For this compound, the C-H bonds at positions alpha to the ether oxygen (C2 and C6) are expected to have lower BDEs due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. The tertiary C-H bond at the C6 position is likely the most susceptible site for hydrogen abstraction.
A hypothetical table of calculated H-BDE values is shown below.
| Bond Location | Hypothetical H-BDE (kcal/mol) | Susceptibility to H-abstraction |
| C6-H (tertiary) | 92 | High |
| C2-H (secondary) | 95 | Moderate |
| Butyl Chain (secondary) | 98 | Low |
| Butyl Chain (primary) | 101 | Very Low |
These values are illustrative and would require specific calculations.
Quantum Chemical Characterization of Intramolecular Interactions
Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, can be used to characterize the subtle intramolecular interactions that contribute to the stability of certain conformations of this compound. nih.govHyperconjugation is a key type of stabilizing interaction where electron density is delocalized from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital.
In the case of this compound, significant hyperconjugative interactions are expected. For instance, in the chair conformation, there can be stabilizing interactions between the lone pair orbitals of the ether oxygen and the antibonding orbitals of adjacent C-C or C-H bonds. The anomeric effect, a specific type of hyperconjugation involving the delocalization of a lone pair from the ether oxygen into the σ* orbital of the C-O bond of the ester group, would also play a crucial role in determining the molecule's geometry and stability.
In Silico Molecular Modeling for Structure-Based Design
In silico molecular modeling techniques are valuable for the rational design of molecules with desired properties, excluding clinical applications. ebi.ac.uk For this compound, these methods could be used to explore its potential as a building block in organic synthesis or as a component in materials science. For example, molecular docking studies could be performed to predict how this lactone might interact with a catalytic surface or bind within the active site of an enzyme for biocatalytic transformations. rsc.org
By modeling the interactions of this compound with a hypothetical receptor or catalyst, researchers can predict its binding affinity and orientation. This information can guide the design of new derivatives with enhanced binding or reactivity. Structure-based design could also be used to predict how modifications to the butyl chain or the pyran ring would affect its physical properties, such as its boiling point, viscosity, or solubility, which are important for its application as a solvent or a fragrance component.
Biologically Oriented Research on R 6 Butyltetrahydro 2h Pyran 2 One and Its Analogues
Occurrence and Isolation from Natural Sources (e.g., Plants, Microorganisms, Metabolites in Biological Systems)
(R)-6-Butyltetrahydro-2H-pyran-2-one, a member of the δ-lactone class of organic compounds, is found in a variety of natural sources. As δ-nonalactone, it is a recognized flavor and fragrance agent, contributing creamy, coconut-like, and fruity aromas. nih.govacs.orgresearchgate.net Its natural presence has been identified in numerous food items.
Natural Occurrence of δ-Nonalactone:
Dairy Products: Butter, milk. nih.govnih.gov
Meats: Heated beef, chicken fat, pork fat. nih.govnih.gov
Plant-based Foods: Asparagus. nih.gov
Beverages: Beer, white wine, cognac, rum, and whiskey. nih.govnih.gov
Beyond food sources, this lactone has been identified as a metabolite in biological systems. For instance, it is a known metabolite in human blood plasma. biocrick.com It has also been detected in royal jelly produced by honeybees (Apis mellifera L.), where its presence is influenced by the bees' diet. researchgate.net Furthermore, certain microorganisms are capable of producing δ-lactones. While the broader class of lactones is known to be synthesized by fungi and yeast, specific details on the isolation of the pure this compound enantiomer from these diverse natural sources are not extensively detailed in the reviewed literature. mdpi.comresearchgate.net
Exploration of Biological Activities and Mechanisms at the Molecular and Cellular Level
The biological activities of this compound and its analogues are a subject of ongoing research, particularly concerning their interactions with enzymes, receptors, and cellular pathways, as well as their antimicrobial properties.
Enzyme Inhibition Kinetics and Selectivity Profiling
Specific data regarding the enzyme inhibition kinetics and selectivity profiling of this compound are not available in the reviewed scientific literature. While general principles of enzyme kinetics and inhibition are well-established, dedicated studies measuring parameters like Michaelis-Menten constants (Kₘ) or inhibition constants (Kᵢ) for this particular compound have not been identified. researchgate.netresearchgate.netscielo.br Some research on other pyran-2-one derivatives has shown inhibition of enzymes like cholesterol synthesis, but these compounds are structurally distinct from the target molecule. nih.gov
Receptor Binding and Modulation Mechanisms
There is no specific information available in the surveyed literature concerning the receptor binding and modulation mechanisms of this compound.
Investigation of Cellular Pathway Perturbations (e.g., Cell Cycle, Protein Interactions)
While direct studies on the cellular pathway perturbations caused by this compound are limited, research on structurally similar compounds provides some insight. A notable analogue, 6-pentyl-2H-pyran-2-one (6PP), a metabolite from Trichoderma atroviride, has been shown to significantly disrupt the metabolic homeostasis in the fungus Cylindrocarpon destructans. mdpi.com
The study revealed that 6PP's antifungal mechanism involves the disturbance of amino acid metabolism. Through a gene coexpression network analysis, the protein ECHS1 was identified as a key hub gene affected by 6PP stress. It was found that 6PP downregulates the expression of ECHS1 at the transcriptional level and also binds to the ECHS1 protein. This interaction is believed to induce autophagy in the fungal cells. mdpi.com Although this provides a potential model for how related lactones might function, it is important to note that this research was conducted on an analogue with a pentyl side chain, not the butyl version.
Broader classes of lactones, such as sesquiterpene lactones, are known to modulate key signaling pathways, including inhibiting the pro-inflammatory transcription factor NF-κB, which is crucial in cellular processes like inflammation and cancer. researchgate.netnih.gov However, these are structurally more complex than simple aliphatic δ-lactones.
Antimicrobial and Antifungal Action Mechanisms (excluding clinical efficacy)
The antimicrobial and antifungal properties of δ-lactones have been a key area of investigation. Studies have demonstrated that these compounds possess a range of activities against various pathogenic microorganisms.
Synthetic δ-lactones have shown notable antifungal activity against yeasts of the Candida genus and against dermatophytes. nih.gov Furthermore, δ-decalactone, a close analogue to δ-nonalactone, has been reported to inhibit the growth of the fungus Aspergillus niger, the yeast Candida albicans, and the bacterium Staphylococcus aureus. Research on δ-lactone derivatives also indicates they have a toxic effect on Escherichia coli.
The mechanism of action for the antifungal effects of δ-lactones appears to be multifactorial, primarily involving damage to the fungal cell wall and membrane. nih.gov Electron microscopy has confirmed that treatment with δ-lactones leads to lysed and completely altered fungal cells. nih.gov The specific target seems to depend on the substituents present in the lactone's structure. nih.gov For some related lactones, the mechanism is thought to involve the inhibition of the respiratory system, as evidenced by the arrest of oxygen consumption in C. albicans by massoialactone. In bacteria, the mechanism may involve the induction of oxidative damage to DNA.
| Compound Class/Analogue | Affected Organism(s) | Observed Effect | Proposed Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| δ-Lactones | Candida spp., Dermatophytes | Antifungal activity | Damage to fungal cell wall and membrane | nih.gov |
| δ-Decalactone | Aspergillus niger, Candida albicans, Staphylococcus aureus | Growth inhibition | Not specified | |
| δ-Lactone Derivatives | Escherichia coli | Antibacterial (toxic) activity | Oxidative damage to bacterial DNA | |
| Massoialactone (unsaturated δ-lactone) | Candida albicans | Arrested oxygen consumption | Inhibition of the respiratory system |
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies help in understanding how a molecule's chemical structure relates to its biological activity. For lactones, some general SAR principles have been identified, particularly concerning their antifungal properties.
One study comparing γ-lactones (five-membered rings) and δ-lactones (six-membered rings) found that γ-lactones generally exhibit higher antifungal activity. Within the γ-lactone series, the antimicrobial effects were observed to intensify as the length of the alkyl side chain increases. Furthermore, stereochemistry can play a crucial role; the (R)-enantiomers of γ-undecalactone and γ-dodecalactone were more effective at inhibiting the growth of A. niger than their corresponding (S)-forms.
The presence of unsaturation in the lactone ring also appears to be a significant factor. Massoialactone, which possesses an unsaturated δ-lactone ring, showed a lower minimum inhibitory concentration against two fungal species compared to the saturated δ-decalactone. For other classes of lactones, such as 10-membered lactones, structural motifs like α,β-unsaturated carbonyl groups and epoxides are considered important for their toxicity. However, comprehensive SAR studies focused specifically on the biological potency and selectivity of this compound and its simple aliphatic δ-lactone analogues are not extensively covered in the reviewed literature.
Role as a Privileged Scaffold in Investigational Chemical Biology Probes
The concept of "privileged scaffolds" is central to modern medicinal chemistry and chemical biology. A privileged scaffold is a molecular framework that is able to provide ligands for diverse biological targets through modification of its peripheral functional groups. These core structures offer a starting point for the development of new therapeutic agents and chemical probes for studying biological systems. Chemical probes are small molecules designed to selectively interact with a protein of interest, enabling the study of its function and role in disease. chemrxiv.org
The tetrahydropyran-2-one ring system, a saturated δ-lactone, is found in numerous natural products with diverse biological activities. This recurrence in nature suggests that the tetrahydropyran-2-one core may function as a privileged scaffold. While extensive research has been conducted on various pyran-2-one derivatives as building blocks for complex heterocyclic compounds, specific and detailed investigations into this compound and its close analogues as a privileged scaffold for creating investigational chemical biology probes are not extensively documented in publicly available research.
However, the broader class of lactones, particularly β-lactones, has been successfully employed in the development of activity-based probes (ABPs). nih.govchemicalprobes.orgnih.gov ABPs are a class of chemical probes that typically contain a reactive group (a "warhead") that covalently binds to the active site of an enzyme, allowing for the profiling of enzyme activity in complex biological samples. chemicalprobes.org The strain in the β-lactone ring makes it an effective electrophilic warhead. nih.gov
While this compound is a saturated δ-lactone and therefore less strained and reactive than a β-lactone, its structure still offers potential for modification to create chemical probes. The alkyl side chain and the lactone ring itself provide points for chemical diversification. For instance, the introduction of reactive moieties or reporter tags (like biotin (B1667282) or fluorescent dyes) onto the scaffold would be a necessary step in developing it into a chemical probe for target identification and validation.
Table of Investigational Probe Scaffolds
While specific data for probes derived from this compound is limited, the following table illustrates the general components of an activity-based chemical probe, which could be hypothetically applied to this scaffold.
| Probe Component | Function | Potential Implementation on a Tetrahydropyran-2-one Scaffold |
| Warhead | Covalently binds to the target protein. | Introduction of a reactive group, such as an α,β-unsaturated system, an epoxide, or a strained ring, adjacent to the lactone. |
| Linker | Connects the warhead to the reporter tag and can influence solubility and cell permeability. | Modification of the butyl side chain or other positions on the pyran ring. |
| Reporter Tag | Enables detection and identification of the probe-target complex. | Attachment of a biotin moiety for affinity purification or a fluorophore for imaging. |
Detailed Research Findings
The development of a chemical probe from a privileged scaffold typically involves an iterative process of design, synthesis, and biological testing. This includes:
Library Synthesis: Creating a collection of analogues with variations in the linker and warhead components.
Screening: Testing the library against biological targets to identify "hits."
Target Deconvolution: For probes identified in phenotypic screens, identifying the specific protein target(s). rsc.org
Optimization: Further chemical modification to improve potency, selectivity, and cell permeability.
While the tetrahydropyran-2-one scaffold holds promise for such endeavors due to its presence in bioactive natural products, dedicated research programs to exploit this compound in this specific context have not been prominently published.
Future Directions and Emerging Research Avenues for R 6 Butyltetrahydro 2h Pyran 2 One Chemistry
Development of Sustainable and Green Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of (R)-6-Butyltetrahydro-2H-pyran-2-one is no exception. A primary research focus will be the development of methodologies that minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources. Current synthetic routes often rely on traditional chemical methods that may involve harsh conditions or noble-metal catalysts. Future research aims to provide cost-effective and green alternatives to these processes rsc.org.
Key research initiatives will likely include:
Catalyst Innovation: Moving away from stoichiometric reagents towards catalytic systems that are highly efficient and recyclable. This includes exploring earth-abundant metal catalysts and organocatalysts that can perform asymmetric transformations with high selectivity.
Renewable Feedstocks: Investigating pathways to synthesize the lactone from biomass or other renewable starting materials, thereby reducing the carbon footprint of its production cycle.
Solvent Minimization: Designing reactions that can be performed in greener solvents, such as water or bio-derived solvents, or under solvent-free conditions thieme-connect.de.
These sustainable approaches are not only environmentally responsible but also economically advantageous, aligning with the growing global demand for greener chemical products.
Integration with Advanced Flow Chemistry and Automation for High-Throughput Synthesis
The integration of flow chemistry and automation represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency over traditional batch processes. vapourtec.comresearchgate.net For the synthesis of this compound, these technologies offer a powerful toolkit for rapid reaction optimization and scalable production. vapourtec.com
Future research in this domain will concentrate on:
High-Throughput Experimentation: Utilizing automated flow systems to rapidly screen a wide range of reaction parameters, such as temperature, pressure, residence time, and catalyst loading, to identify optimal synthetic conditions. vapourtec.comresearchgate.net This can accelerate the discovery of new and improved synthetic routes.
Telescoped Synthesis: Designing multi-step syntheses in a continuous, integrated flow system, which avoids the isolation of intermediates, reduces waste, and minimizes manual handling of potentially hazardous materials. thieme-connect.debeilstein-journals.org
Process Analytical Technology (PAT): Incorporating in-line and on-line analytical tools (e.g., NMR, IR, MS) to monitor reactions in real-time. researchgate.net This allows for precise control and automated decision-making to ensure high yield and purity, ultimately leading to more efficient and reproducible manufacturing of the target lactone. scribd.com
The adoption of these advanced manufacturing technologies will be crucial for producing this compound on an industrial scale with greater precision and a smaller environmental footprint. researchgate.net
Exploration of Novel Biocatalytic Pathways for Chiral Lactone Production
Biocatalysis has emerged as a powerful and sustainable strategy for producing enantiomerically pure chiral compounds. acs.orgplos.org The application of enzymes to the synthesis of this compound offers significant advantages in terms of selectivity and mild reaction conditions. While the use of lactonases in organic synthesis remains relatively underexplored, they hold promise for chiral lactone production. nih.gov
Emerging research avenues in this field include:
Enzyme Discovery and Engineering: Prospecting for novel enzymes, such as lactonases, esterases, and oxidoreductases, from diverse microbial sources. nih.gov Furthermore, protein engineering and directed evolution techniques can be employed to enhance the activity, stability, and stereoselectivity of known enzymes, tailoring them for the specific synthesis of the (R)-enantiomer. rsc.org For instance, a carbonyl reductase from Serratia marcescens was engineered to show improved activity and high stereoselectivity in the synthesis of various chiral lactones rsc.org.
Whole-Cell Biocatalysis: Developing robust whole-cell biocatalytic systems that can perform complex multi-step transformations. plos.org This approach can be coupled with cofactor regeneration systems, such as NAD(P)+ regeneration, to improve the efficiency and economic viability of the biocatalytic process for producing chiral chemicals plos.org.
Tandem Reactions: Designing one-pot, multi-enzyme cascade reactions or chemoenzymatic sequences where biocatalytic steps are combined with chemical transformations to create efficient and elegant synthetic routes. nih.gov
The continued exploration of biocatalysis is expected to yield highly efficient and environmentally benign methods for the production of optically pure this compound. georgiasouthern.edu
Expanding Applications in Materials Science and Polymer Chemistry
While this compound is known for its applications in flavors and fragrances, its structural features make it an attractive building block for novel materials. Lactones, in general, are being investigated for their potential in creating biodegradable polymers, and pyran-2-one derivatives are recognized as versatile scaffolds in synthetic chemistry. chemimpex.comresearchgate.net
Future research will likely focus on:
Ring-Opening Polymerization (ROP): Investigating the ROP of this compound to create novel biodegradable polyesters. The chirality and the butyl side chain of the monomer could impart unique properties to the resulting polymers, such as controlled degradability, specific thermal properties, and distinct mechanical characteristics.
Functional Monomers: Modifying the lactone structure to introduce other functional groups, thereby creating monomers for the synthesis of functional polymers with tailored properties for applications in drug delivery, specialty packaging, or advanced coatings.
Copolymerization: Exploring the copolymerization of this compound with other cyclic esters or monomers to generate a diverse range of copolymers with tunable properties.
Unlocking the potential of this lactone in materials science could lead to the development of new sustainable materials with unique functionalities.
Synergistic Approaches Combining Computational and Experimental Research for Targeted Synthesis and Biological Discovery
The synergy between computational modeling and experimental work provides a powerful platform for accelerating research and discovery. researchgate.netsciforum.net This integrated approach can be instrumental in designing more efficient syntheses and uncovering new applications for this compound.
Key areas for this synergistic research include:
Mechanism Elucidation: Using computational tools like Density Functional Theory (DFT) to study reaction mechanisms, transition states, and the origins of stereoselectivity in both chemical and enzymatic synthetic routes. researchgate.netnih.gov This theoretical insight can guide the optimization of reaction conditions and the design of more effective catalysts. sciforum.net
Virtual Screening and Catalyst Design: Employing molecular modeling and docking studies to screen virtual libraries of potential catalysts or enzyme variants for the synthesis of the target lactone. This in silico approach can prioritize experimental efforts and reduce the time and resources required for catalyst development. researchgate.net
Predicting Biological Activity: Utilizing computational methods to predict the interaction of this compound and its derivatives with biological targets. This could unveil new potential applications in pharmaceuticals or agrochemicals, guiding the synthesis of novel bioactive molecules. nih.gov Recently, subtle modifications of a lactone ring in a complex natural product were shown to significantly alter its pharmacological profile, a discovery that can be accelerated by combining synthesis with computational and phenotypic screening acs.org.
By combining the predictive power of computational chemistry with targeted experimental validation, researchers can significantly accelerate the pace of innovation in the chemistry and application of this compound. researchgate.net
Q & A
Q. What are the established synthetic routes for (R)-6-butyltetrahydro-2H-pyran-2-one, and how is enantioselectivity achieved?
Synthesis typically involves multi-component reactions or cycloadditions. For example:
- Lactone functionalization : Starting from 5,6-dihydro-2H-pyran-2-one, alkylation with butyl groups can be achieved via Grignard reagents or palladium-catalyzed cross-couplings .
- Enantioselective methods : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) ensures the (R)-configuration. For example, kinetic resolution during lactonization or enzymatic desymmetrization of prochiral intermediates .
- Key step : Purification via column chromatography (e.g., EtOAc/hexane gradients) and characterization by chiral HPLC or polarimetry to confirm enantiomeric excess (ee >95%) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., δ 4.3–4.6 ppm for lactone protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (CHO, MW 168.23 g/mol) .
- X-ray crystallography : Resolves absolute configuration; used in studies of hypurticin analogs .
- Optical rotation : [α] values distinguish enantiomers (e.g., (R)-enantiomer: +25° to +30° in CHCl) .
Q. What safety precautions are required when handling this compound?
- GHS hazards : Severe eye irritation (Category 1; H318).
- PPE : Safety goggles, nitrile gloves, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First aid : Immediate eye rinsing with water for 15 minutes; consult poison control if ingested .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Conformational analysis : Density Functional Theory (DFT) calculations (B3LYP/DGDZVP) predict transition states and guide catalyst selection for enantioselectivity .
- Reaction mechanism studies : Molecular dynamics simulations clarify nucleophilic attack pathways during lactone ring formation .
- Example : Hypurticin analogs required 10,000+ conformational searches to assign stereochemistry, a method applicable to this compound .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Antimicrobial studies : Discrepancies in MIC values (e.g., 2–64 µg/mL against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines .
- Enzyme inhibition : Varying IC values for lipoxygenase inhibition suggest pH-dependent binding. Use isothermal titration calorimetry (ITC) to quantify binding affinities under controlled conditions .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?
- Alkyl chain modifications : Replacing the butyl group with longer chains (e.g., hexyl) enhances lipophilicity and blood-brain barrier penetration (logP increases from 2.1 to 3.8) .
- Lactone ring substitution : Introducing electron-withdrawing groups (e.g., -NO) at C-3 improves anti-inflammatory activity (e.g., COX-2 inhibition by 70% at 10 µM) .
- In vivo validation : Pharmacokinetic studies in rodents show t = 4.2 hours for the parent compound, while acetylated derivatives extend t to 8.5 hours .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?
- Catalyst cost : Chiral ligands (e.g., Jacobsen’s salen) are expensive. Switch to immobilized catalysts on silica supports for recyclability .
- Side reactions : Lactone ring-opening during alkylation reduces yield. Use low temperatures (0–5°C) and anhydrous conditions .
- Process optimization : Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, solvent polarity) to maximize ee and yield (>80%) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
